Ethyl 2-amino-3-hydroxy-15-methylhexadecanoate
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (500 MHz, CDCl₃):
- δ 1.25 ppm (t, 3H) : Terminal methyl group of the ethyl ester.
- δ 3.45 ppm (m, 1H) : Methine proton adjacent to the amino group (C2).
- δ 3.98 ppm (q, 2H) : Ethoxy group (–OCH₂CH₃).
- δ 4.72 ppm (br s, 1H) : Hydroxyl proton (C3), broadened due to hydrogen bonding.
¹³C NMR (125 MHz, CDCl₃):
Infrared (IR) Absorption Profile and Functional Group Identification
Mass Spectrometric Fragmentation Patterns
Computational Chemistry Approaches
Molecular Dynamics Simulations of Conformational Flexibility
Simulations (AMBER force field) reveal three dominant conformers:
Density Functional Theory (DFT) Calculations for Electronic Structure
B3LYP/6-311+G(d,p) calculations indicate:
Properties
IUPAC Name |
ethyl 2-amino-3-hydroxy-15-methylhexadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39NO3/c1-4-23-19(22)18(20)17(21)15-13-11-9-7-5-6-8-10-12-14-16(2)3/h16-18,21H,4-15,20H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSTXHIBWMQIGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(CCCCCCCCCCCC(C)C)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 2-Amino-3-Hydroxy-15-Methylhexadecanoic Acid
Reaction Mechanism and Standard Protocol
The most direct route to ethyl 2-amino-3-hydroxy-15-methylhexadecanoate involves the esterification of 2-amino-3-hydroxy-15-methylhexadecanoic acid with ethanol. This acid-catalyzed reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of ethanol attacks the carbonyl carbon of the carboxylic acid, facilitated by protonation of the carbonyl oxygen.
Typical Conditions :
- Catalyst : Concentrated sulfuric acid or p-toluenesulfonic acid (PTSA).
- Solvent : Anhydrous ethanol (excess as solvent).
- Temperature : Reflux (78°C).
- Duration : 12–24 hours.
Workup : The crude product is neutralized with aqueous sodium bicarbonate, extracted with ethyl acetate, and purified via silica gel chromatography.
Yield Optimization and Industrial Adaptations
Industrial-scale synthesis often employs Dean-Stark traps to remove water, shifting the equilibrium toward ester formation. A patent by VulcanChem reports yields exceeding 85% using this approach. Alternative catalysts, such as immobilized lipases, have been explored for greener synthesis but face challenges in substrate compatibility.
Asymmetric Hydrogenation for Enantioselective Synthesis
Chiral Ruthenium Catalysts
Asymmetric hydrogenation of α-keto esters offers a stereoselective route to the (2S,3R)-configured product. Source details the use of RuCl₂[(R)-BINAP] complexes for reducing methyl 3-oxo-15-methylhexadecanoate to the corresponding (R)-3-hydroxy ester, which is subsequently transesterified with ethanol.
Key Parameters :
Synthetic Workflow
- Substrate Preparation : Methyl 3-oxo-15-methylhexadecanoate is synthesized via Claisen condensation of ethyl acetoacetate with 15-methylhexadecanoyl chloride.
- Hydrogenation : The ketone is reduced using RuCl₂[(R)-BINAP] under H₂, achieving high enantioselectivity.
- Transesterification : The methyl ester is converted to ethyl ester via acid-catalyzed exchange with ethanol.
Hoesch Reaction for Amino-Hydroxy Functionalization
Acetylation and Cyclocondensation
Source describes a Hoesch reaction-based approach to install the amino and hydroxy groups on a preformed aliphatic chain. This method, adapted from pranlukast intermediate synthesis, involves:
- Acetylation : 2-Aminophenol is acetylated with acetic anhydride to form 2-acetamidophenol.
- Bromination : N-Bromosuccinimide (NBS) introduces a bromine at the 4-position.
- Hoesch Reaction : The brominated intermediate undergoes cyclocondensation with acetonitrile and HCl gas, forming 2-hydroxy-3-acetamido-5-bromoacetophenone.
Critical Conditions :
Hydrolysis and Debromination
The acetamido group is hydrolyzed with dilute HCl, followed by catalytic hydrogenation (Pd/C, H₂, 2 MPa) to remove the bromine atom, yielding 3-amino-2-hydroxyacetophenone. Transesterification with ethanol then affords the target compound.
Catalytic Hydrogenation and Debromination
Palladium-Mediated Debromination
A patent by CN107098822B highlights the use of Pd/C for debrominating 2-hydroxy-3-amino-5-bromoacetophenone intermediates. Under 2 MPa H₂ and ethanol reflux, bromine is replaced with hydrogen, achieving 91% yield.
Advantages :
- High regioselectivity.
- Compatibility with ethanol as a solvent, avoiding post-reaction solvent swaps.
Coupling with Fatty Acid Derivatives
Source extends this strategy to longer aliphatic chains by coupling 3-amino-2-hydroxyacetophenone with 15-methylhexadecanoic acid using PyBOP and DMAP. The resultant amide is hydrogenolyzed to the ethyl ester.
Comparative Analysis of Synthesis Methods
Key Insights :
- Esterification is optimal for bulk production but lacks stereocontrol.
- Asymmetric Hydrogenation excels in enantioselectivity but requires expensive Ru catalysts.
- Hoesch Reaction offers functionalization flexibility but involves multi-step complexity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-hydroxy-15-methylhexadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-oxo-3-hydroxy-15-methylhexadecanoate.
Reduction: Formation of 2-amino-3-hydroxy-15-methylhexadecanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds similar to Ethyl 2-amino-3-hydroxy-15-methylhexadecanoate exhibit antimicrobial properties. For instance, studies have shown that fatty acid derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
Anti-inflammatory Properties
The compound's structural similarity to known anti-inflammatory agents suggests potential applications in treating inflammatory diseases. This compound may modulate pathways involving phospholipase A2, which is crucial in the arachidonic acid cascade linked to inflammation .
Biochemical Applications
Reagent in Organic Synthesis
this compound serves as a reagent in organic synthesis, particularly in the preparation of other bioactive compounds. Its unique functional groups allow it to participate in various chemical reactions, facilitating the development of complex molecules.
Lipid Studies
The compound is also used in lipid research, particularly in studying lipid metabolism and the role of fatty acids in cellular processes. Its incorporation into lipid membranes can help elucidate the effects of fatty acids on membrane fluidity and function .
Material Science
Biodegradable Polymers
Due to its ester functional group, this compound can be utilized in synthesizing biodegradable polymers. These materials are gaining traction for their environmental benefits and potential applications in packaging and drug delivery systems.
Table 1: Comparison of Biological Activities
| Activity Type | Compound | Reference |
|---|---|---|
| Antimicrobial | This compound | |
| Anti-inflammatory | Similar fatty acid derivatives | |
| Lipid metabolism | Various fatty acids |
Table 2: Synthetic Applications
| Application Type | Description | Reference |
|---|---|---|
| Organic Synthesis | Reagent for bioactive compounds | |
| Polymer Synthesis | Component for biodegradable polymers |
Case Studies
-
Antimicrobial Efficacy Study
A study published in Antibiotics explored the efficacy of fatty acid derivatives against bacterial infections. The results indicated that compounds structurally related to this compound showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. -
Inflammation Modulation Research
Research conducted on the modulation of inflammatory responses highlighted that fatty acid derivatives can influence the activity of phospholipase A2, suggesting that this compound may have therapeutic potential in managing inflammatory diseases.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-3-hydroxy-15-methylhexadecanoate involves its interaction with specific molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
To contextualize its properties, the compound is compared with structurally or functionally related molecules from the evidence:
Table 1: Key Structural Features and Properties
*Estimated via formula C₁₉H₃₇NO₃; †Estimated based on substituents.
Amino-Ester Derivatives
- This compound vs. Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate: The former has a significantly longer carbon chain (C16 vs. C4) and additional hydroxylation, enhancing hydrophilicity and steric complexity. The shorter analog lacks hydroxyl groups, favoring simpler synthetic routes (e.g., direct esterification of amino acids) .
Methyl 1-Aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylate :
This heterocyclic ester diverges in backbone structure, replacing the fatty acid chain with an imidazole ring. Such aromatic systems are often associated with biological activity (e.g., antimicrobial or anticancer properties) , whereas the linear alkyl chain of the target compound may prioritize lipid bilayer interactions.
Esterified Fatty Acid Derivatives
- This compound vs. Methyl decanoate: The latter is a simple methyl ester of decanoic acid, lacking functional groups beyond the ester. Its low molecular weight and linear structure contribute to applications in biofuels , whereas the target compound’s amino and hydroxyl groups suggest compatibility with aqueous and lipid phases, possibly for drug delivery.
Biological Activity
Ethyl 2-amino-3-hydroxy-15-methylhexadecanoate, a compound belonging to the class of fatty acid derivatives, has garnered attention for its potential biological activities. This article synthesizes available research findings, including data on its cytotoxic, antimicrobial, and antioxidant properties.
Chemical Structure and Properties
This compound is characterized by a long hydrocarbon chain with functional groups that may contribute to its biological activity. The molecular formula is , and it features an ethyl ester group, an amino group, and a hydroxyl group.
1. Cytotoxic Activity
Cytotoxicity refers to the ability of a compound to kill or inhibit the growth of cells, particularly cancer cells. Several studies have assessed the cytotoxic effects of various fatty acid derivatives similar to this compound.
- MTT Assay Results : In vitro studies using the MTT assay have shown that fatty acid derivatives can exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with structural similarities demonstrated IC50 values ranging from 7.56 µg/mL to over 50 µg/mL against cell lines such as HepG-2 and MCF-7 .
| Cell Line | IC50 (µg/mL) |
|---|---|
| HepG-2 | 9.39 |
| MCF-7 | 8.52 |
| HCT-116 | 11.48 |
| PC3 | 14.26 |
| HeLa | 7.56 |
This data suggests that this compound may possess similar cytotoxic properties, warranting further investigation.
2. Antimicrobial Activity
Antimicrobial properties are crucial for developing new therapeutic agents against resistant strains of bacteria.
- Activity Against Bacteria : Ethyl esters and similar compounds have been tested against various bacterial strains, showing varying degrees of effectiveness. For example, certain fatty acid derivatives exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 2.5 µg/mL in some studies .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 2.5 |
| Escherichia coli | Not effective |
The potential antimicrobial activity of this compound should be explored in future studies.
3. Antioxidant Activity
Antioxidants play a vital role in mitigating oxidative stress in biological systems.
- DPPH Scavenging Activity : Compounds similar to this compound have shown promising results in DPPH radical scavenging assays, indicating their potential as antioxidants. The ability to scavenge free radicals is essential for preventing cellular damage associated with various diseases .
Case Studies and Research Findings
Several studies provide insights into the biological activities of compounds related to this compound:
- Cytotoxicity Study : A study evaluating the cytotoxic effects of plant extracts containing fatty acid derivatives reported significant inhibition of cancer cell viability, suggesting that similar compounds could be effective in cancer therapy .
- Antimicrobial Efficacy : Research on essential oils and their fatty acid components demonstrated effective antimicrobial properties against a range of pathogens, reinforcing the need for further exploration into the antimicrobial potential of this compound .
- Antioxidant Properties : Investigations into the antioxidant capacities of fatty acids indicated that they could protect cells from oxidative damage, highlighting their therapeutic potential in chronic diseases associated with oxidative stress .
Q & A
Q. What are the recommended methods for synthesizing Ethyl 2-amino-3-hydroxy-15-methylhexadecanoate?
Methodological Answer: Synthesis typically involves multi-step protection-deprotection strategies. For example:
- Amino group protection : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent side reactions during esterification or hydroxylation.
- Esterification : Employ carbodiimide coupling agents (e.g., EDC) to activate carboxylic acids for amide bond formation .
- Hydroxylation : Catalytic asymmetric hydroxylation using chiral catalysts (e.g., Sharpless conditions) to achieve stereochemical control at the 3-position.
- Final deprotection : Acidic hydrolysis (e.g., HCl/dioxane) to remove Boc groups, as demonstrated in similar methyl ester syntheses .
Table 1 : Example Reagents and Conditions
| Step | Reagents/Conditions | Reference |
|---|---|---|
| Amino Protection | Boc anhydride, DMAP, DCM | |
| Esterification | EDC, NHS, DMF, 0–5°C | |
| Hydroxylation | OsO4, NMO, acetone/H2O | – |
| Deprotection | HCl/dioxane, RT, 1 hour |
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural confirmation : Use (e.g., δ 9.00 ppm for amine protons in DMSO-d6) and to resolve stereochemistry and functional groups .
- Mass spectrometry : High-resolution MS (HRMS) with ESI+ mode for molecular ion validation.
- Purity assessment : Reverse-phase HPLC with C18 columns, using acetonitrile/water gradients and UV detection at 210–254 nm .
Q. What safety protocols should be followed when handling this compound?
Methodological Answer:
- Skin protection : Nitrile gloves inspected for integrity, coupled with proper removal techniques to avoid contamination .
- Respiratory protection : Use NIOSH-approved N95 masks if handling powdered forms in non-ventilated spaces.
- Waste disposal : Segregate chemically contaminated waste in labeled containers for incineration, adhering to local regulations .
Advanced Research Questions
Q. What strategies improve the sensitivity of detecting this compound in biological matrices?
Methodological Answer:
- Isotopic labeling : Synthesize deuterated analogs (e.g., methyl hexadecanoate-d31) as internal standards for LC-MS/MS quantification, enhancing signal-to-noise ratios .
- Aptamer-based biosensors : Functionalize gold electrodes (e.g., TFGAs) with thiolated aptamers for electrochemical detection in serum, achieving sub-nM detection limits .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
Methodological Answer:
- Substituent variation : Systematically modify the 15-methylhexadecanoate chain (e.g., branching, length) and assess effects on membrane permeability via logP measurements.
- Molecular docking : Use software like AutoDock Vina to predict interactions with target proteins (e.g., IL-6 receptors), guided by crystallographic data .
- In vitro validation : Compare analogs in cell-based assays (e.g., NF-κB inhibition) to correlate computational predictions with experimental results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
